molecular formula C9H8NaO3 B094595 Sodium phenylpyruvate CAS No. 114-76-1

Sodium phenylpyruvate

Cat. No.: B094595
CAS No.: 114-76-1
M. Wt: 187.15 g/mol
InChI Key: UZVNBCKXIIHMIH-UHFFFAOYSA-N
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Description

Sodium phenylpyruvate is a chemical compound with the molecular formula C9H7NaO3. It is the sodium salt of phenylpyruvic acid and is known for its role in various biochemical processes. This compound is often used in scientific research due to its unique properties and applications in different fields.

Biochemical Analysis

Biochemical Properties

Sodium phenylpyruvate plays a role in biochemical reactions, particularly in the metabolism of phenylalanine. It interacts with enzymes such as phenylpyruvate:ferredoxin oxidoreductase (PPFOR) and phenylpyruvate decarboxylase (PPDC), which are involved in the conversion of phenylpyruvate to phenylacetic acid . These interactions are crucial for the biosynthesis of phenylalanine via the phenylpyruvate pathway .

Cellular Effects

In cellular processes, this compound has been found to influence cell function. For instance, it has been shown to reduce oxygen consumption . In Escherichia coli, this compound has been used as a substrate for the production of D-phenyllactic acid . Moreover, it has been implicated in the production of fragrant benzenoid–phenylpropanoids in Petunia × hybrida flowers .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is converted to phenylacetic acid by the action of PPFOR and PPDC . This conversion is a key step in the phenylpyruvate pathway for phenylalanine biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, in a study involving Bacillus coagulans, this compound was effectively converted to D-phenyllactic acid at a high concentration and productivity under optimal conditions .

Metabolic Pathways

This compound is involved in the metabolic pathway of phenylalanine. It is a key intermediate in the phenylpyruvate pathway for phenylalanine biosynthesis . This pathway splits from the known plastidial arogenate pathway at chorismate, instead of prephenate .

Transport and Distribution

It is known that pyruvate, a similar compound, is transported across the inner mitochondrial membrane .

Subcellular Localization

The subcellular localization of this compound is not well defined. Given its role in phenylalanine biosynthesis, it is likely to be found in the cytosol where this process occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium phenylpyruvate can be synthesized through several methods. One common method involves the reaction of benzaldehyde with hydantoin in the presence of a catalytic quantity of ethanolamine. The reaction is carried out in an aqueous medium, followed by treatment with sodium hydroxide and acidification with hydrochloric acid to obtain the crystallized monohydrated form of this compound .

Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of ethyl-3-cyano-2-oxo-3-phenyl-propionate or the condensation of benzaldehyde over hydantoin. These methods are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Sodium phenylpyruvate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenylacetic acid.

    Reduction: It can be reduced to form phenyllactic acid.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents such as sodium hydroxide and hydrochloric acid are used in substitution reactions.

Major Products:

Scientific Research Applications

Sodium phenylpyruvate has a wide range of applications in scientific research:

Mechanism of Action

Sodium phenylpyruvate exerts its effects through various biochemical pathways. It acts as a substrate for enzymes such as phenylpyruvate decarboxylase and phenylpyruvate tautomerase. These enzymes catalyze the conversion of this compound into other metabolites, influencing amino acid metabolism and energy production .

Comparison with Similar Compounds

    Phenylpyruvic acid: The parent compound of sodium phenylpyruvate.

    Phenyllactic acid: A reduction product of this compound.

    Phenylacetic acid: An oxidation product of this compound.

Uniqueness: this compound is unique due to its solubility in water and its role as a substrate in various enzymatic reactions. Its sodium salt form enhances its stability and makes it easier to handle in laboratory and industrial settings .

Properties

CAS No.

114-76-1

Molecular Formula

C9H8NaO3

Molecular Weight

187.15 g/mol

IUPAC Name

sodium;2-oxo-3-phenylpropanoate

InChI

InChI=1S/C9H8O3.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12);

InChI Key

UZVNBCKXIIHMIH-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Na+]

SMILES

C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C(=O)O.[Na]

114-76-1

physical_description

White crystalline powder;  very faint savoury aroma

Related CAS

156-06-9 (Parent)

solubility

Soluble in water
Soluble (in ethanol)

Synonyms

3-phenylpyruvate
beta-phenylpyruvic acid
phenylpyruvate
phenylpyruvic acid
phenylpyruvic acid, calcium salt
phenylpyruvic acid, sodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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